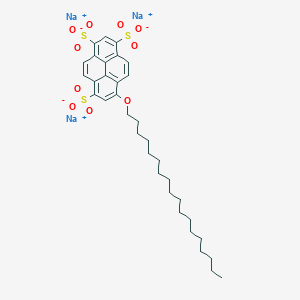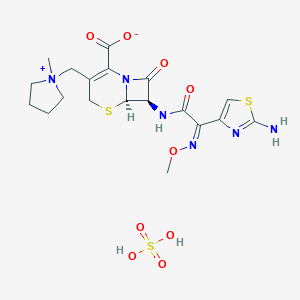
8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt
説明
8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt , also known as PTS18 , is a highly water-soluble fluorescent lipid probe. It is commonly used for sensitive fluorimetric assays, particularly in evaluating critical micelle concentrations of non-ionic detergents. The compound’s chemical structure includes an octadecyl (C18) hydrocarbon tail attached to a pyrene core with three sulfonic acid groups. These sulfonic acid groups enhance its water solubility and fluorescence properties .
Molecular Structure Analysis
The molecular formula of PTS18 is C34H43Na3O10S3 , with a molecular weight of approximately 776.86 g/mol . Its structure consists of an octadecyl chain (C18H37) linked to a pyrene ring, which bears three sulfonic acid groups. The sodium ions (Na+) neutralize the negative charges of the sulfonic acid groups .
Chemical Reactions Analysis
PTS18 exhibits fluorescence properties, making it useful for detecting cationic surfactants. When exposed to specific excitation wavelengths (e.g., 404 nm), it emits fluorescence at 434 nm in water. This property allows researchers to study micelle formation, surfactant interactions, and other related phenomena .
Physical And Chemical Properties Analysis
科学的研究の応用
Fluorescent Lipid Probe
This compound is a highly water-soluble polar fluorescent lipid probe . It is used in the sensitive fluorimetric assay of cationic surfactants . This makes it useful in studying the interactions between lipids and surfactants, which is important in fields like biochemistry and pharmaceuticals.
Surfactant Analysis
The compound’s fluorescent properties make it an effective tool for the sensitive fluorimetric assay of cationic surfactants . This can be used in environmental monitoring and quality control in industries that produce or use surfactants.
Lipase Activity Measurement
Similar compounds, such as 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt, are used as highly polar and water-soluble lipase substrates . They form tight micelles in aqueous solutions, and lipase activity can be established by measuring the fluorescence kinetics following the increase in emission .
pH Sensing
The fluorescence intensity of similar compounds is pH-dependent . This property can be used to develop pH sensors, which have applications in various fields, including environmental science, food science, and medical diagnostics.
Enzyme Substrate
The compound is highly water-soluble, making it a suitable enzyme substrate for fluorimetric assays of esterases and lipases at longwave excitation and emission wavelengths .
Biochemical Research
Given its unique properties, this compound can be used in biochemical research, particularly in studies involving lipids and enzymes. Its high water solubility and fluorescent properties make it a valuable tool in this field .
作用機序
Target of Action
The primary target of 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt, also known as PTS18, is cationic surfactants . Cationic surfactants are substances that reduce the surface tension of a liquid, the interfacial tension between two liquids, or that between a liquid and a solid. They are used in various applications, including as detergents and emulsifiers.
Mode of Action
PTS18 is a highly water-soluble polar fluorescent lipid probe . It interacts with its targets (cationic surfactants) by embedding itself in the surfactant micelles. The fluorescence of PTS18 is sensitive to its environment, and changes in the local polarity or the presence of quenching species can affect its fluorescence .
Biochemical Pathways
It is known that the compound is used for the sensitive fluorimetric assay of cationic surfactants . This suggests that it may interact with biochemical pathways involving these surfactants.
Pharmacokinetics
Given its high water solubility , it can be inferred that it has good bioavailability
Result of Action
The interaction of PTS18 with cationic surfactants results in changes to its fluorescence. This change can be measured and used to quantify the presence of cationic surfactants . Therefore, the molecular and cellular effects of PTS18’s action primarily involve changes in fluorescence.
Action Environment
The action of PTS18 is influenced by environmental factors such as the local polarity and the presence of quenching species These factors can affect the fluorescence of PTS18 and, therefore, its efficacy as a probe
特性
IUPAC Name |
trisodium;8-octadecoxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O10S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-44-29-23-30(45(35,36)37)26-20-21-28-32(47(41,42)43)24-31(46(38,39)40)27-19-18-25(29)33(26)34(27)28;;;/h18-21,23-24H,2-17,22H2,1H3,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABMEQMYXMSMGI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43Na3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555895 | |
| Record name | Trisodium 8-(octadecyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111024-84-1 | |
| Record name | Trisodium 8-(octadecyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)



